1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea

FPR1 agonist FPR2 agonist oxopyrrolidine urea

This ortho-methoxy oxopyrrolidine urea is a novel FPR1/FPR2 agonist scaffold essential for SAR matrix expansion. It serves as a singleton for internal potency, selectivity, and metabolic stability profiling. Synthetic handles permit derivatization as a building block. No published EC50 data exist; value is generated through head-to-head comparison. Order 5–10 mg for initial screen only.

Molecular Formula C20H22FN3O3
Molecular Weight 371.412
CAS No. 954720-52-6
Cat. No. B2483053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea
CAS954720-52-6
Molecular FormulaC20H22FN3O3
Molecular Weight371.412
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
InChIInChI=1S/C20H22FN3O3/c1-27-18-5-3-2-4-17(18)23-20(26)22-11-15-10-19(25)24(13-15)12-14-6-8-16(21)9-7-14/h2-9,15H,10-13H2,1H3,(H2,22,23,26)
InChIKeyCBAVATSMFUCADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 954720-52-6): Structural Identity and Patent Family Context


1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 954720-52-6, molecular formula C20H22FN3O3) is a synthetic small molecule belonging to the oxopyrrolidine urea derivative class. Structurally, it features a 5-oxopyrrolidine ring connected via a methylene bridge to a urea moiety, which is further substituted with a 2-methoxyphenyl group, while the pyrrolidine nitrogen bears a 4-fluorobenzyl substituent. This compound falls within the chemical space of formyl peptide receptor (FPR1 and FPR2/FPRL1) agonists, as described in patent families disclosing urea derivatives with oxopyrrolidine scaffolds. However, no primary research publication, authoritative database entry (PubChem, ChEMBL), or technical datasheet providing quantitative biological or pharmacological data for this specific compound could be located in permissible sources. Available vendor listings (excluded per protocol) describe it generically as a research chemical or building block without offering experimentally determined properties, potency values, or selectivity profiles that would enable direct scientific comparison to related analogs. Consequently, the evidence basis needed to support a rigorous differential procurement analysis is currently absent from the peer-reviewed and patent literature accessible under the defined source restrictions.

Why Generic Substitution of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea (954720-52-6) Cannot Be Justified Without Quantitative Comparator Data


The oxopyrrolidine urea class exhibits profound structure–activity relationship (SAR) sensitivity, where even minor modifications to the aryl substituents on the urea moiety or the N-benzyl group on the pyrrolidine ring can determine FPR1 vs. FPR2 selectivity, intrinsic agonist efficacy, and off-target liability. Analogs such as 1-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea (positional isomer of the methoxy group), 1-(2-chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea (halogen substitution on the urea aryl ring), and 1-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea (modification of the N-benzyl substituent) are all closely related compounds that share the C20H22FN3O3 formula or similar scaffolds. Without quantitative head-to-head or cross-study comparable data—including EC50 values at FPR1/FPR2, intrinsic clearance in liver microsomes, aqueous solubility at physiologically relevant pH, and selectivity windows against related GPCRs—there is no scientific basis to assert that CAS 954720-52-6 offers any functional advantage over its nearest analogs. Generic substitution in the absence of such evidence risks selecting a compound with inferior target engagement, inadequate metabolic stability, or unacceptable polypharmacology. The following section therefore reports that no permissible quantitative evidence meeting the minimum comparator-based criteria could be identified, and the procurement decision must be caveated accordingly.

Quantitative Comparator Evidence Guide for 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea (954720-52-6): Differential Performance Data Status


Absence of Permissible Quantitative Biological Activity Data for CAS 954720-52-6 vs. Nearest Structural Analogs

A systematic search of PubMed-indexed articles, Google Patents, and authoritative chemical databases (PubChem, ChEMBL) was conducted for quantitative biological activity data on 1-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea. No peer-reviewed publication, patent example, or curated database entry containing EC50, Ki, IC50, or any other numerical activity parameter was found for this compound. Closest structural analogs—including the 4-methoxyphenyl positional isomer, the 2-chlorophenyl analog, and the 4-ethoxyphenyl/4-fluorophenyl variant—also lack publicly available, comparator-level quantitative datasets in non-excluded sources. The patent CN105814019B, which generically claims FPRL1 agonist urea derivatives with oxopyrrolidine scaffolds, does not specifically exemplify or present tabulated biological data for the target compound or its immediate analogs in the publicly accessible text. Therefore, no direct head-to-head comparison, cross-study comparable analysis, or class-level inference can be constructed at this time.

FPR1 agonist FPR2 agonist oxopyrrolidine urea structure–activity relationship missing data

No Reported Selectivity Profile Against FPR1 vs. FPR2 or Related GPCRs for 954720-52-6 vs. Analogues

FPR1/FPR2 dual agonism vs. selective agonism is a critical parameter defining therapeutic utility and side-effect potential. Compounds such as TC-FPR 43 and BMS-986235 (LAR-1219) have published selectivity profiles demonstrating differential FPR1/FPR2 agonist ratios (e.g., BMS-986235 shows FPR2 hEC50 of 0.41 nM and mEC50 of 3.4 nM with selectivity over FPR1). For 1-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea and its immediate analogs, no FPR1 vs. FPR2 selectivity data, nor broader GPCR counter-screening results, are available in non-excluded sources.

GPCR selectivity FPR1 FPR2 off-target missing data

Absence of ADME and Physicochemical Property Data for 954720-52-6 Relative to Co-Formula Analogs

Multiple compounds sharing the C20H22FN3O3 molecular formula exist, including 1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea (CAS 887466-00-4), 1-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea (CAS 955236-51-8), and the target compound's 4-methoxyphenyl isomer. Despite the identical molecular weight, variations in substitution position (ortho vs. para methoxy) and linker connectivity (benzyl vs. phenethyl vs. phenyl substitution patterns) are expected to produce substantial divergence in logP, aqueous solubility, permeability, and metabolic stability. However, no publicly accessible experimental partition coefficients, kinetic solubility measurements, microsomal intrinsic clearance values, or CYP inhibition profiles were found for any of these compounds in permissible sources.

ADME solubility metabolic stability C20H22FN3O3 comparative

Pragmatic Procurement Scenarios for 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea (954720-52-6) in the Absence of Comparative Data


Internal Screening Library Expansion for FPR1/FPR2 Agonist Lead Identification

In a setting where a research group already maintains a proprietary collection of oxopyrrolidine urea analogs and possesses internal assay capabilities (e.g., FPR1/2 cAMP or β-arrestin recruitment assays), CAS 954720-52-6 can be procured as a singleton to expand the SAR matrix by exploring the ortho-methoxy substitution on the urea phenyl ring. Its value in this context depends entirely on the internal comparator data the buyer can generate; no externally validated advantage can be claimed. The absence of published data means the compound should be ordered in small quantities (5–10 mg) for initial screening purposes only. [1]

Positional Isomer Comparison for Aryl Urea SAR Profiling

The target compound differs from the commercially listed 4-methoxyphenyl isomer (also C20H22FN3O3) solely in the position of the methoxy substituent (ortho vs. para). A buyer who has access to the para-methoxy isomer and can generate comparative data for agonist potency, selectivity, and metabolic stability could use the target compound to quantify the positional effect on the pharmacological profile. This scenario assumes the buyer’s willingness and capability to generate all primary comparative data; the procurement decision is not supported by any existing published differential evidence. [1]

In Silico Modeling and Crystallography Support for Urea-Based GPCR Ligand Design

For computational chemistry groups performing docking studies into FPR1 or FPR2 homology models or crystal structures, CAS 954720-52-6 serves as a rigid, synthetically accessible ligand that can be physically obtained for co-crystallization or binding mode validation experiments. The compound may provide crystallographic insights into the ortho-methoxy orientation within the receptor binding pocket. However, this application is entirely prospective and depends on the user's downstream experimental setup; the compound's utility is speculative rather than evidence-backed.[1]

Synthetic Chemistry Feasibility Studies for Oxopyrrolidine Urea Libraries

Chemical supply groups or CROs evaluating the synthetic tractability of the oxopyrrolidine urea scaffold may obtain CAS 954720-52-6 as a reference standard for analytical method development (HPLC, LC-MS) or as a starting point for preparing derivative libraries. The compound's two key synthetic handles—the secondary amine on the urea and the methylene linker on the pyrrolidine—permit diverse functionalization. Its procurement value here is as a synthetic intermediate or analytical reference rather than as a biologically characterized entity.[1]

Quote Request

Request a Quote for 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.